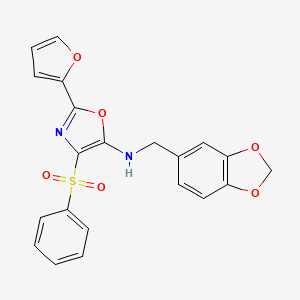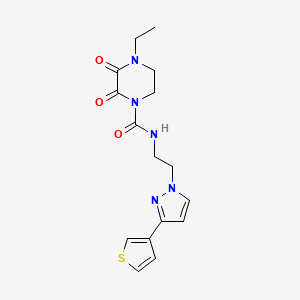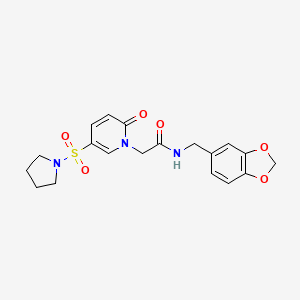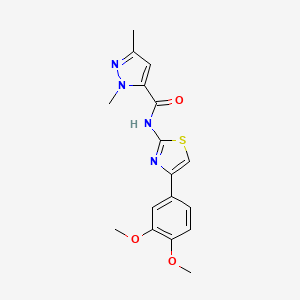
N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-Amino-4-methylphenyl)acetamide” is a crucial building block of many drug candidates . It is used in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .
Synthesis Analysis
A continuous flow microreactor system was developed to synthesize this compound . By screening the acylating reagents and reaction conditions, it was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model can calculate the selectivity and conversion of the acylation reaction .
Molecular Structure Analysis
The molecular formula of “N-(3-Amino-4-methylphenyl)acetamide” is C9H12N2O . Its molecular weight is 164.20 .
Chemical Reactions Analysis
The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride results in the formation of "N-(3-Amino-4-methylphenyl)acetamide" . The reaction process is relatively complicated due to the presence of two amine groups in different chemical environments .
Wissenschaftliche Forschungsanwendungen
Aromatase Inhibition for Cancer Treatment
N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide and its derivatives have been explored for their potential as aromatase inhibitors, which are crucial in the treatment of hormone-dependent breast cancer. Studies have demonstrated that certain derivatives exhibit stronger inhibition of human placental aromatase compared to established treatments, suggesting their utility in cancer therapy (Hartmann & Batzl, 1986).
Antimicrobial Activity
Research has identified novel derivatives carrying the this compound structure that exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents (Ghorab et al., 2017).
Neurokinin-1 Receptor Antagonism
Derivatives have been synthesized for potential use as neurokinin-1 (NK1) receptor antagonists, offering a promising approach for treating conditions such as emesis and depression through modulation of the NK1 receptor pathway (Harrison et al., 2001).
Electrophilicity-Nucleophilicity Relations
The compound's derivatives have served as electrophilic probes in studies to establish relations between electrophilicity and nucleophilicity, contributing to our understanding of chemical reactivity and mechanism (Dichiarante et al., 2008).
DNA Methylation Studies
Studies have utilized derivatives to investigate the methylation of DNA in mammalian cells, aiding in the understanding of mutagenesis and the mechanisms of action of carcinogenic compounds (Lawley & Thatcher, 1970).
Anticonvulsant Properties
This compound derivatives have been evaluated for their anticonvulsant properties, indicating potential therapeutic applications in the treatment of seizures (Vamecq et al., 2000).
Safety and Hazards
Wirkmechanismus
“N-(3-Amino-4-methylphenyl)-2,2-dimethylpropanamide” is a crucial building block of many drug candidates . It is synthesized through a continuous flow microreactor system . The synthesis involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is relatively complicated due to the presence of two amine groups in different chemical environments, leading to the coexistence of parallel monoacylation by-products and consecutive diacylation by-products .
The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . The kinetic model was used to optimize reaction conditions, as a result, the compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .
Eigenschaften
IUPAC Name |
N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8-5-6-9(7-10(8)13)14-11(15)12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNNTGYFUFVUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2960934.png)


![3-(2-Fluorophenyl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2960937.png)
![Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2960939.png)

![Methyl 2-[6-chloro-2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2960943.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2960944.png)


![6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2960949.png)
